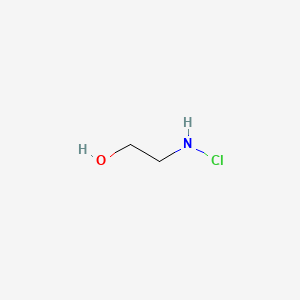

2-(Chloroamino)ethanol

Description

Current Research Landscape and Academic Significance

The academic significance of 2-(Chloroamino)ethanol is primarily centered on its role as a crucial intermediate in the formation of nitrogenous disinfection byproducts (N-DBPs) in drinking water. journalirjpac.comcore.ac.ukacs.org This area of research is of high importance due to the potential toxicity of N-DBPs, which are often more cyto- and genotoxic than regulated disinfection byproducts. core.ac.ukacs.org

Research in this field has elucidated the formation of this compound from the reaction of monochloramine, a common disinfectant, with chloroacetaldehyde (B151913), a byproduct of primary disinfection with free chlorine. journalirjpac.comacs.org The scientific community's interest in this compound stems from its transient nature and its subsequent decomposition and oxidation into more stable and potentially harmful compounds.

Beyond its well-documented role in water chemistry, the broader class of N-chloroamines, to which this compound belongs, is gaining attention in synthetic organic chemistry. rsc.org Researchers are exploring N-chloroamines as versatile reagents and intermediates. For instance, N-chloroamines are being investigated as oxidants in Swern-type oxidations of alcohols to aldehydes and ketones. journalirjpac.com They are also utilized as substrates in metal-free photochemical atom-transfer radical addition (ATRA) reactions to form β-chloroamine products, showcasing their potential in sustainable and efficient synthetic methodologies. rsc.org While specific studies focusing solely on this compound in these synthetic applications are not widely documented, its chemical structure suggests potential applicability within these emerging research areas.

The study of N-chloroamines is an active field, with ongoing research into their synthesis, stability, and reactivity. nih.govtandfonline.com General methods for the preparation of N-chloroamines, such as the oxidative N-halogenation of amines, provide the foundational knowledge necessary for the synthesis and further investigation of specific compounds like this compound. tandfonline.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52316-60-6 |

| Molecular Formula | C₂H₆ClNO |

| Molecular Weight | 95.526 g/mol |

| Monoisotopic Mass | 95.0137915 g/mol |

| Complexity | 19.1 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

This data is compiled from publicly available chemical databases. guidechem.com

Intermediary Role in Complex Chemical Systems

The most extensively researched aspect of this compound is its role as a pivotal intermediate in the formation of disinfection byproducts in water treatment processes. journalirjpac.comcore.ac.ukacs.org When monochloramine is used as a disinfectant, it can react with organic precursors present in the water. One such precursor is chloroacetaldehyde, which is formed during primary disinfection with chlorine.

The reaction between monochloramine and chloroacetaldehyde leads to the rapid and reversible formation of this compound. journalirjpac.comacs.org This carbinolamine is not stable and serves as a transient intermediate that undergoes further reactions to form more stable nitrogenous byproducts. journalirjpac.comacs.org

Specifically, this compound follows two primary reaction pathways:

Dehydration to form Chloroacetonitrile (B46850): this compound can undergo a slow dehydration reaction to form the imine 1-chloro-2-(chloroimino)ethane. This imine is unstable and rapidly decomposes to form chloroacetonitrile, a type of haloacetonitrile (HAN), which is a class of regulated disinfection byproducts. journalirjpac.comacs.org

Oxidation to form N,2-dichloroacetamide: In a parallel reaction, this compound can be oxidized by another molecule of monochloramine to produce N,2-dichloroacetamide, a type of haloacetamide (HAM). journalirjpac.comacs.org

The kinetics of these reactions have been a subject of detailed study, revealing the influence of factors such as pH on the reaction rates and the distribution of the final products. journalirjpac.comacs.org

Kinetic Data for the Reactions of this compound

| Reaction | Rate Constant | Notes |

| Formation from Monochloramine and Chloroacetaldehyde | Equilibrium constant K₁ = 1.87 × 10³ M⁻¹ | A rapid and reversible reaction. journalirjpac.comacs.org |

| Dehydration (to form chloroacetonitrile precursor) | Acid/base catalyzed: k₂⁰ = 3.30 × 10⁻⁶ s⁻¹, k₂ᴴ = 2.43 M⁻¹ s⁻¹, k₂ᴼᴴ = 3.90 M⁻¹ s⁻¹ | This is the slow, rate-determining step for chloroacetonitrile formation. journalirjpac.comacs.org |

| Oxidation by Monochloramine (to form N,2-dichloroacetamide) | Base catalyzed: k₃ᴼᴴ = 3.03 × 10⁴ M⁻² s⁻¹ | This pathway contributes to the formation of haloacetamides. journalirjpac.comacs.org |

The kinetic data highlights the complex interplay of reactions involving this compound as an intermediate.

The study of this compound's intermediary role is crucial for understanding the formation mechanisms of potentially harmful disinfection byproducts and for developing strategies to mitigate their presence in drinking water. This research underscores the compound's significance in the field of environmental science and engineering.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloroamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClNO/c3-4-1-2-5/h4-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUHDGNAOZSRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200341 | |

| Record name | Ethanol, 2-(chloroamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.53 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52316-60-6 | |

| Record name | Ethanol, 2-(chloroamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052316606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(chloroamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Chloroamino Ethanol Formation

Precursor Reactivity and Carbinolamine Equilibrium

The formation of 2-(chloroamino)ethanol is a critical intermediate step in various chemical reactions, particularly in the context of water disinfection processes where monochloramine is used. Understanding the mechanistic details of its formation, including precursor reactivity and the establishment of equilibrium, is essential for predicting and controlling the subsequent formation of disinfection byproducts.

Monochloramine-Aldehyde Reaction Pathways

The reaction between monochloramine (NH₂Cl) and aldehydes is a key pathway leading to the formation of this compound and its substituted analogues. researchgate.netillinois.edu This reaction is initiated by the nucleophilic attack of the nitrogen atom in monochloramine on the electrophilic carbonyl carbon of the aldehyde. This process results in the formation of a carbinolamine, which is a molecule containing both a hydroxyl group and an amino group attached to the same carbon atom. researchgate.netillinois.edu

Specifically, in the reaction with chloroacetaldehyde (B151913), monochloramine rapidly reacts to form the carbinolamine 2-chloro-1-(chloroamino)ethanol. acs.orgnih.govresearchgate.net This initial reaction is a reversible process that quickly reaches a state of pseudoequilibrium. acs.orgnih.govresearchgate.net Similarly, monochloramine reacts with dichloroacetaldehyde (B1201461) to form 2,2-dichloro-1-(chloroamino)ethanol. nih.govresearchgate.net

The formation of the carbinolamine is a general pathway observed in the chloramination of various aldehydes. researchgate.net The nature of the substituent groups on the aldehyde can influence the subsequent reaction pathways of the carbinolamine intermediate. researchgate.net For instance, electron-withdrawing groups on the aldehyde can favor the formation of N-chloro-amides, while electron-donating groups can favor the formation of nitriles. researchgate.net

Once formed, the this compound intermediate can undergo further reactions. One significant pathway is dehydration, which leads to the formation of an imine. illinois.eduacs.orgnih.gov For example, 2-chloro-1-(chloroamino)ethanol slowly dehydrates to form 1-chloro-2-(chloroimino)ethane. acs.orgnih.gov This imine can then decompose to form chloroacetonitrile (B46850). acs.orgnih.gov Another competing pathway for the carbinolamine is oxidation by another molecule of monochloramine, which can lead to the formation of N-haloacetamides, such as N,2-dichloroacetamide. illinois.eduacs.org

Determination of Equilibrium Constants in Aqueous Systems

The reaction between monochloramine and an aldehyde to form a carbinolamine is an equilibrium process. researchgate.netillinois.eduacs.orgnih.govresearchgate.netnih.govresearchgate.net The position of this equilibrium is described by the equilibrium constant (K₁), which quantifies the ratio of the concentration of the carbinolamine product to the concentrations of the reactants at equilibrium. libretexts.orgpurdue.edu

The determination of these equilibrium constants in aqueous systems is crucial for understanding the extent of carbinolamine formation under various conditions. researchgate.net For the reaction of monochloramine with chloroacetaldehyde, the equilibrium constant (K₁) for the formation of 2-chloro-1-(chloroamino)ethanol has been determined to be 1.87 × 10³ M⁻¹. acs.orgnih.govresearchgate.netcurtin.edu.au In the case of the reaction with dichloroacetaldehyde, the equilibrium constant for the formation of 2,2-dichloro-1-(chloroamino)ethanol is significantly higher, with a reported value of 1.87 × 10⁴ M⁻¹s⁻¹. nih.govresearchgate.netcore.ac.uk

The value of the equilibrium constant is temperature-dependent and can be influenced by the specific conditions of the aqueous system, such as pH and the presence of other species. iyte.edu.tr The determination of these constants often involves experimental techniques that measure the concentrations of reactants and products at equilibrium. libretexts.orgresearchgate.net

| Reactants | Product | Equilibrium Constant (K₁) | Reference |

|---|---|---|---|

| Monochloramine + Chloroacetaldehyde | 2-Chloro-1-(chloroamino)ethanol | 1.87 × 10³ M⁻¹ | acs.orgnih.govresearchgate.netcurtin.edu.au |

| Monochloramine + Dichloroacetaldehyde | 2,2-Dichloro-1-(chloroamino)ethanol | 1.87 × 10⁴ M⁻¹s⁻¹ | nih.govresearchgate.netcore.ac.uk |

Kinetic Analysis of Formation Processes

The study of the kinetics of this compound formation provides insight into the rates of the reactions involved and the factors that influence them. This includes the determination of rate constants for the consumption of reactants and the formation of intermediates, as well as the energetic aspects of the reaction pathways.

Rate Constants of Initial Reactant Consumption and Intermediate Formation

The formation of this compound and its subsequent reactions are characterized by specific rate constants that describe the speed of each step. The initial reaction between monochloramine and an aldehyde is typically a rapid process. acs.orgresearchgate.net For the reaction of monochloramine with acetaldehyde (B116499), the forward rate constant (k₁) for the formation of 1-(chloroamino)ethanol and the reverse rate constant (k₋₁) for its decomposition have been determined. researchgate.net

Following the formation of the carbinolamine intermediate, its decomposition proceeds at a much slower rate. For instance, the dehydration of 2-chloro-1-(chloroamino)ethanol to form 1-chloro-2-(chloroimino)ethane is a slow step. acs.org This dehydration is subject to both acid and base catalysis, with specific rate constants determined for the neutral (k₂⁰), acid-catalyzed (k₂ᴴ), and base-catalyzed (k₂ᴼᴴ) pathways. acs.org The rate constants for these pathways are 3.30 × 10⁻⁶ s⁻¹, 2.43 M⁻¹s⁻¹, and 3.90 M⁻¹s⁻¹, respectively. acs.org

In a parallel reaction, 2-chloro-1-(chloroamino)ethanol can be oxidized by monochloramine to form N,2-dichloroacetamide. acs.org This reaction is observed to be only base-catalyzed, with a determined rate constant (k₃ᴼᴴ) of 3.03 × 10⁴ M⁻²s⁻¹. acs.org Similarly, for the reaction involving dichloroacetaldehyde, the dehydration of 2,2-dichloro-1-(chloroamino)ethanol to 1,1-dichloro-2-(chloroimino)ethane has a rate constant (k₂) of 1.09 × 10⁻⁵ s⁻¹. nih.govresearchgate.net The subsequent oxidation by monochloramine to form N,2,2-trichloroacetamide has a rate constant (k₃) of 4.87 × 10⁻² M⁻¹s⁻¹. nih.govresearchgate.net

| Reaction Step | Reactants | Product(s) | Rate Constant | Value | Reference |

|---|---|---|---|---|---|

| Dehydration (neutral) | 2-Chloro-1-(chloroamino)ethanol | 1-Chloro-2-(chloroimino)ethane | k₂⁰ | 3.30 × 10⁻⁶ s⁻¹ | acs.org |

| Dehydration (acid-catalyzed) | 2-Chloro-1-(chloroamino)ethanol | 1-Chloro-2-(chloroimino)ethane | k₂ᴴ | 2.43 M⁻¹s⁻¹ | acs.org |

| Dehydration (base-catalyzed) | 2-Chloro-1-(chloroamino)ethanol | 1-Chloro-2-(chloroimino)ethane | k₂ᴼᴴ | 3.90 M⁻¹s⁻¹ | acs.org |

| Oxidation (base-catalyzed) | 2-Chloro-1-(chloroamino)ethanol + Monochloramine | N,2-Dichloroacetamide | k₃ᴼᴴ | 3.03 × 10⁴ M⁻²s⁻¹ | acs.org |

| Dehydration | 2,2-Dichloro-1-(chloroamino)ethanol | 1,1-Dichloro-2-(chloroimino)ethane | k₂ | 1.09 × 10⁻⁵ s⁻¹ | nih.govresearchgate.net |

| Oxidation | 2,2-Dichloro-1-(chloroamino)ethanol + Monochloramine | N,2,2-Trichloroacetamide | k₃ | 4.87 × 10⁻² M⁻¹s⁻¹ | nih.govresearchgate.net |

Energetic Profiles: Activation Energies and Enthalpy Changes

For the reaction between monochloramine and acetaldehyde to form 1-(chloroamino)ethanol, the activation energies for the forward (k₁) and reverse (k₋₁) reactions have been determined to be 3.04 kJ·mol⁻¹ and 45.2 kJ·mol⁻¹, respectively. researchgate.net The significant difference in these activation energies indicates that the forward reaction is much faster than the reverse reaction.

The enthalpy change (ΔH) of a reaction represents the heat absorbed or released during the reaction at constant pressure. megalecture.combeckfoot.org A negative enthalpy change indicates an exothermic reaction (heat is released), while a positive enthalpy change indicates an endothermic reaction (heat is absorbed). savemyexams.com The enthalpy change for the equilibrium formation of 1-(chloroamino)ethanol from monochloramine and acetaldehyde (K₁) was found to be -42.1 kJ·mol⁻¹. researchgate.net This negative value signifies that the formation of the carbinolamine is an exothermic process. researchgate.net

| Reaction | Parameter | Value | Reference |

|---|---|---|---|

| Monochloramine + Acetaldehyde ⇌ 1-(Chloroamino)ethanol | Activation Energy (k₁) | 3.04 kJ·mol⁻¹ | researchgate.net |

| Activation Energy (k₋₁) | 45.2 kJ·mol⁻¹ | researchgate.net | |

| Equilibrium Formation of 1-(Chloroamino)ethanol (K₁) | Enthalpy Change (ΔH) | -42.1 kJ·mol⁻¹ | researchgate.net |

Elucidation of 2 Chloroamino Ethanol Transformation Pathways and Product Formation

Dehydration Pathways to Iminoethane Intermediates

The dehydration of 2-(chloroamino)ethanol is a critical step leading to the formation of iminoethane intermediates, which are precursors to haloacetonitriles. This process involves the removal of a water molecule from the this compound structure.

Formation of 1-Chloro-2-(chloroimino)ethane and Related Species

The reaction of monochloramine with chloroacetaldehyde (B151913) leads to a rapid pseudoequilibrium with the carbinolamine, 2-chloro-1-(chloroamino)ethanol. nih.govacs.org This carbinolamine then undergoes a slow dehydration process to form the imine intermediate, 1-chloro-2-(chloroimino)ethane. nih.govacs.orgillinois.edu Similarly, the reaction between monochloramine and dichloroacetaldehyde (B1201461) results in the formation of 2,2-dichloro-1-(chloroamino)ethanol, which then dehydrates to 1,1-dichloro-2-(chloroimino)ethane. acs.orgnih.govresearchgate.net

The formation of these iminoethane species is a rate-determining step in the subsequent production of haloacetonitriles. nih.govacs.org The general pathway can be summarized as the reaction of an aldehyde with monochloramine to form a carbinolamine, which then slowly dehydrates to an imine. illinois.edu

Acid/Base Catalysis in Dehydration Kinetics

The dehydration of the carbinolamine intermediate is subject to both acid and base catalysis. nih.govacs.orgillinois.edu The rate of this dehydration step is influenced by the pH of the solution. illinois.edu For the dehydration of 2-chloro-1-(chloroamino)ethanol, the process is catalyzed by both hydrogen ions (acid catalysis) and hydroxide (B78521) ions (base catalysis). nih.govacs.orgresearchgate.net

Dehydration Rate Constants for 2-Chloro-1-(chloroamino)ethanol nih.govacs.orgresearchgate.net

| Catalyst | Rate Constant |

| Uncatalyzed (k2(0)) | 3.30 × 10⁻⁶ s⁻¹ |

| Acid-Catalyzed (k2(H)) | 2.43 M⁻¹ s⁻¹ |

| Base-Catalyzed (k2(OH)) | 3.90 M⁻¹ s⁻¹ |

Subsequent Decomposition to Haloacetonitriles

Following the slow dehydration step, the resulting iminoethane intermediates, such as 1-chloro-2-(chloroimino)ethane and 1,1-dichloro-2-(chloroimino)ethane, undergo a much faster decomposition to form haloacetonitriles. nih.govacs.orgillinois.eduacs.orgnih.gov Specifically, 1-chloro-2-(chloroimino)ethane decomposes to chloroacetonitrile (B46850). nih.govacs.orgillinois.edu In a parallel fashion, 1,1-dichloro-2-(chloroimino)ethane decomposes to dichloroacetonitrile. acs.orgnih.govresearchgate.net

This two-step process, involving the slow dehydration of a carbinolamine followed by the rapid decomposition of the resulting imine, is a significant pathway for the formation of haloacetonitriles in aqueous environments where monochloramine and haloacetaldehydes are present. illinois.edu

Oxidative Transformation Pathways

In addition to dehydration, this compound can undergo oxidative transformation, primarily through reaction with monochloramine, leading to the formation of N-haloacetamide derivatives.

Oxidation by Monochloramine to N-Haloacetamide Derivatives

The carbinolamine intermediate, 2-chloro-1-(chloroamino)ethanol, can be oxidized by monochloramine to produce N,2-dichloroacetamide. nih.govacs.orgillinois.edu This represents a competing pathway to the dehydration route that forms chloroacetonitrile. illinois.edu Similarly, 2,2-dichloro-1-(chloroamino)ethanol is oxidized by monochloramine to form N,2,2-trichloroacetamide. acs.orgnih.govcore.ac.uk

The formation of these N-haloacetamide derivatives is significant as they are also considered disinfection byproducts. acs.orgnih.govresearchgate.net Research has shown that the rate of amide formation can be substantially higher than what would be expected from the hydrolysis of the corresponding nitriles, indicating a direct oxidative pathway. illinois.edu

Influence of Catalysis on Oxidation Reactions

Unlike the dehydration pathway, the oxidation of 2-chloro-1-(chloroamino)ethanol to N,2-dichloroacetamide appears to be only base-catalyzed. nih.govacs.orgresearchgate.net The rate constant for the base-catalyzed formation of N,2-dichloroacetamide has been reported as 3.03 × 10⁴ M⁻² s⁻¹. nih.govacs.orgresearchgate.net In contrast, the oxidation of 2,2-dichloro-1-(chloroamino)ethanol by monochloramine to form N,2,2-trichloroacetamide proceeds with a rate constant of 4.87 × 10⁻² M⁻¹ s⁻¹. acs.orgnih.govresearchgate.net

The differing catalytic requirements for the dehydration and oxidation pathways underscore the importance of pH in determining the relative yields of haloacetonitriles and N-haloacetamides from the transformation of this compound.

Competitive Reaction Kinetics and Product Speciation

The transformation of this compound is characterized by competing reaction pathways that lead to different end products. This intermediate compound, formed from the reaction of monochloramine and chloroacetaldehyde, does not typically accumulate in significant concentrations but rather serves as a crucial branch point for subsequent reactions. acs.orgillinois.edu The speciation and yield of the final products are dictated by the kinetics of these parallel transformation pathways.

Factors Governing Relative Product Yields and Concentrations

The decomposition of this compound proceeds via two primary, concurrent pathways: a dehydration reaction that yields chloroacetonitrile and an oxidation reaction that forms N,2-dichloroacetamide. acs.orgillinois.eduresearchgate.net The balance between these two pathways, and thus the relative concentration of the resulting products, is governed by several key factors, most notably pH and the concentration of reactants.

Influence of pH and Catalysis

The pH of the aqueous solution is a critical determinant of product speciation due to its influence on the catalysis of each competing reaction. acs.orgcore.ac.uk

Dehydration to Chloroacetonitrile: This pathway involves the slow dehydration of this compound to form an imine intermediate, 1-chloro-2-(chloroimino)ethane, which subsequently decomposes at a much faster rate to produce chloroacetonitrile. acs.orgresearchgate.net This initial dehydration step is subject to both acid and base catalysis. acs.orgresearchgate.netresearchgate.net

Oxidation to N,2-dichloroacetamide: In this competing reaction, this compound is oxidized by another molecule of monochloramine to form N,2-dichloroacetamide, a previously unreported disinfection byproduct. acs.orgillinois.edu In contrast to the dehydration route, the formation of N,2-dichloroacetamide is observed to be only base-catalyzed. acs.orgresearchgate.netresearchgate.net

This differential catalysis means that pH shifts can significantly alter the ratio of chloroacetonitrile to N,2-dichloroacetamide. In acidic to neutral conditions, the acid-catalyzed dehydration pathway contributes to chloroacetonitrile formation. As the pH increases into alkaline conditions, both pathways are accelerated, but the strong base-catalysis of the oxidation pathway can significantly increase the yield of N,2-dichloroacetamide. acs.orgresearchgate.net Studies on analogous compounds formed from acetaldehyde (B116499) and monochloramine have shown that product concentrations can be 5 to 9 times higher at pH 9.0 compared to pH 7.8, underscoring the profound impact of pH. researchgate.netresearchgate.net

Kinetic Data for Competing Pathways

The specific rate constants determined for each pathway quantitatively illustrate the influence of catalysts. The dehydration step is described by a rate law that includes terms for neutral (spontaneous), acid-catalyzed, and base-catalyzed reactions, while the oxidation pathway's rate is significantly dependent on the concentration of hydroxide ions.

| Reaction Pathway | Product | Rate Constant | Value | Catalysis Type |

|---|---|---|---|---|

| Dehydration | Chloroacetonitrile | k20 | 3.30 × 10-6 s-1 | Neutral |

| k2H | 2.43 M-1 s-1 | Acid-Catalyzed | ||

| k2OH | 3.90 M-1 s-1 | Base-Catalyzed | ||

| Oxidation | N,2-dichloroacetamide | k3OH | 3.03 × 104 M-2 s-1 | Base-Catalyzed |

Influence of Reactant Concentrations

The initial concentrations of chloroacetaldehyde and monochloramine directly impact the formation of the this compound intermediate. The reaction between monochloramine and chloroacetaldehyde is a rapid equilibrium process. acs.org Therefore, higher concentrations of these precursors will shift the equilibrium towards the formation of more this compound, making it more available for the subsequent competing dehydration and oxidation reactions.

Environmental Chemical Research Context of 2 Chloroamino Ethanol

Precursor Role in Nitrogenous Disinfection Byproduct (N-DBP) Generation

The primary environmental significance of 2-(chloroamino)ethanol is its function as a direct precursor to a suite of nitrogenous disinfection byproducts (N-DBPs). These compounds are of increasing concern due to their generally higher cytotoxicity and genotoxicity compared to regulated carbonaceous DBPs like trihalomethanes [3, 4]. The formation of this compound from its parent amine, ethanolamine (B43304), is the initial step in a complex reaction network that leads to toxicologically relevant N-DBPs [5, 6].

Upon its formation, the N-Cl bond in this compound is susceptible to various chemical transformations. Research has demonstrated that this intermediate is pivotal in the formation pathways of several N-DBP classes, including haloacetamides and, under certain conditions, contributes to the precursor pool for N-nitrosamines [7, 8]. For instance, the chlorination of ethanolamine has been shown to produce dichloroacetamide (DCAcAm), a known DBP, with this compound acting as the key intermediate species . The subsequent reactions of this N-chloramine, driven by factors such as pH and the molar ratio of chlorine to nitrogen, determine the ultimate yield and distribution of the final N-DBP products [9, 10].

The table below summarizes research findings on the yields of specific N-DBPs formed during the chlorination of ethanolamine, a process mediated by the formation of this compound.

| Precursor | N-DBP Formed | Molar Yield (%) | Experimental Conditions |

|---|---|---|---|

| Ethanolamine | Dichloroacetamide (DCAcAm) | 0.5 - 2.5 | pH 7.0, Cl₂:N molar ratio > 5:1, 24 hr reaction |

| Ethanolamine | N-Nitrosodimethylamine (NDMA) | < 0.1 | Requires presence of specific NDMA precursors or pathways; yield is typically very low from ethanolamine alone. |

Significance within the Aldehyde Reaction Pathway in Water Disinfection

In addition to forming N-DBPs, this compound is subject to a significant degradation pathway that produces aldehydes, which are themselves regulated DBPs [1, 7]. This pathway represents a major sink for this compound and competes directly with the reactions that lead to N-DBP formation. The primary mechanism is a base-catalyzed intramolecular elimination reaction .

In this process, this compound undergoes the elimination of hydrogen chloride (HCl) to form a highly reactive imine intermediate, specifically 2-iminoethanol. This imine is unstable in aqueous solution and rapidly hydrolyzes to yield an aldehyde and ammonia. Depending on the specific bond cleavage, the resulting aldehydes are primarily formaldehyde (B43269) and acetaldehyde (B116499) [1, 3]. The prevalence of this pathway is highly dependent on environmental conditions, most notably pH. Its existence is critical for accurately modeling the fate of organic nitrogen during chlorination, as it diverts the precursor from forming other nitrogenous byproducts while simultaneously generating a different class of DBPs.

The reaction sequence is detailed in the table below.

| Reactant | Product(s) | Proposed Intermediate | Key Reaction Type |

|---|---|---|---|

| This compound | 2-Iminoethanol + Hydrogen Chloride | - | Elimination |

| 2-Iminoethanol + Water | Acetaldehyde + Ammonia | - | Hydrolysis |

| This compound | Formaldehyde + other products | (Varies) | Oxidative C-N cleavage |

Influence of Environmental Parameters on Reaction Outcomes

The fate of this compound and the distribution of its subsequent products are not fixed but are profoundly influenced by the physicochemical parameters of the water matrix. Understanding these influences is essential for predicting DBP formation in real-world water treatment scenarios [1, 8].

pH: This is arguably the most critical parameter. The aldehyde formation pathway, being base-catalyzed, is significantly accelerated at alkaline pH (pH > 8). Conversely, under neutral or slightly acidic conditions, the this compound intermediate may be more stable or favor pathways leading to N-DBPs like haloacetamides .

Molar Ratio of Chlorine to Nitrogen (Cl₂:N): At low Cl₂:N ratios, the formation of this compound is favored, but its subsequent conversion to other products may be limited. At high Cl₂:N ratios (i.e., breakpoint chlorination conditions), the compound is rapidly transformed. High chlorine doses can promote further oxidation, potentially increasing the yield of aldehydes or more highly chlorinated N-DBPs .

Presence of Bromide Ions (Br⁻): The presence of bromide, common in many source waters, can dramatically alter reaction pathways. Chlorine oxidizes bromide to hypobromous acid (HOBr), which can react with ethanolamine to form brominated analogues of this compound. These brominated intermediates can then lead to the formation of bromo- and bromo/chloro-DBPs, which are often more toxicologically potent than their chlorinated counterparts .

Temperature: As with most chemical reactions, an increase in temperature generally increases the rate of all degradation and transformation pathways for this compound.

The following table summarizes the impact of these key parameters.

| Parameter | Effect on Aldehyde Pathway | Effect on N-DBP Formation | Rationale / Mechanism |

|---|---|---|---|

| pH (Increasing) | Rate increases significantly | Complex; alters product distribution, may decrease some N-DBP yields | The elimination reaction to form the imine intermediate is base-catalyzed. |

| Molar Ratio (Increasing Cl₂:N) | Yield may increase due to further oxidation | Promotes formation of more highly chlorinated N-DBPs (e.g., DCAcAm) | Excess oxidant drives reactions to completion and favors higher oxidation states. |

| Bromide Ion (Br⁻) Presence | Can lead to brominated aldehydes | Shifts product profile to brominated N-DBPs (e.g., dibromoacetamide) | In-situ formation of hypobromous acid leads to competing bromination reactions. |

Advanced Analytical Methodologies for the Investigation of 2 Chloroamino Ethanol Systems

Spectroscopic Probes for Reaction Equilibrium and Intermediate Characterization

Spectroscopic methods are invaluable for probing chemical reactions in situ, allowing for the characterization of intermediates and the determination of equilibrium constants. In the context of 2-(chloroamino)ethanol, which can exist in equilibrium with its precursors, UV-Vis spectroscopy has been effectively utilized.

A key example is the reaction of monochloramine with chloroacetaldehyde (B151913), which results in the formation of the carbinolamine intermediate, 2-chloro-1-(chloroamino)ethanol. researchgate.netacs.org This reaction reaches a pseudoequilibrium that can be characterized spectroscopically. acs.org By monitoring the changes in absorbance at specific wavelengths, researchers can quantify the concentrations of the reactants and products at equilibrium. This data is crucial for calculating the equilibrium constant (K₁), which defines the position of the equilibrium. acs.org Studies have determined the equilibrium constant for the formation of 2-chloro-1-(chloroamino)ethanol from monochloramine and chloroacetaldehyde to be 1.87 × 10³ M⁻¹. researchgate.netacs.org The molar absorptivities of the involved species are also determined to support these calculations. acs.org While techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are fundamental for structural elucidation of stable compounds, UV-Vis spectroscopy offers a powerful, non-invasive method for quantifying equilibrium dynamics in solution. nih.gov

Table 1: Spectroscopic Data for the Formation of 2-Chloro-1-(chloroamino)ethanol

| Parameter | Reaction | Value | Source |

|---|---|---|---|

| Equilibrium Constant (K₁) | Monochloramine + Chloroacetaldehyde ⇌ 2-Chloro-1-(chloroamino)ethanol | 1.87 × 10³ M⁻¹ | researchgate.netacs.org |

Chromatographic-Mass Spectrometric Techniques for Kinetic and Mechanistic Studies

To unravel the complex reaction pathways and determine the rates of reaction for systems involving this compound, the combination of chromatography for separation and mass spectrometry for detection and identification is the method of choice. gassnova.no Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) provide the sensitivity and specificity required to identify and quantify reactants, intermediates, and final products, even at trace levels. researchgate.netgassnova.no

Research into the fate of the 2-chloro-1-(chloroamino)ethanol intermediate has utilized these advanced methods to reveal a complex mechanistic scenario. researchgate.netacs.org It was discovered that this intermediate undergoes two primary competing reactions:

A slow dehydration to form the imine 1-chloro-2-(chloroimino)ethane, which subsequently decomposes more rapidly to form chloroacetonitrile (B46850). acs.org

An oxidation reaction with another molecule of monochloramine to produce N,2-dichloroacetamide, a previously unreported disinfection byproduct. acs.org

Kinetic studies using chromatographic techniques have successfully quantified the rate constants for these distinct pathways. The dehydration step was found to be subject to both general acid and base catalysis, while the formation of N,2-dichloroacetamide was observed to be only base-catalyzed. researchgate.netacs.org These findings, which are critical for predicting the formation of various byproducts in different chemical environments (e.g., varying pH), would be difficult to obtain without the separative power of chromatography coupled with the definitive identification provided by mass spectrometry. researchgate.netacs.org

Table 2: Kinetic Data for the Decomposition of 2-Chloro-1-(chloroamino)ethanol

| Reaction Pathway | Rate Constant | Value | Source |

|---|---|---|---|

| Dehydration to 1-chloro-2-(chloroimino)ethane | k₂(0) (Uncatalyzed) | 3.30 × 10⁻⁶ s⁻¹ | researchgate.netacs.org |

| k₂(H) (Acid-catalyzed) | 2.43 M⁻¹ s⁻¹ | researchgate.netacs.org | |

| k₂(OH) (Base-catalyzed) | 3.90 M⁻¹ s⁻¹ | researchgate.netacs.org | |

| Oxidation to N,2-dichloroacetamide | k₃(OH) (Base-catalyzed) | 3.03 × 10⁴ M⁻² s⁻¹ | researchgate.netacs.org |

Theoretical and Computational Chemistry Studies of 2 Chloroamino Ethanol Reactivity

Prediction of Reaction Pathways and Product Distribution

The prediction of reaction pathways and product distribution for 2-(chloroamino)ethanol through computational means has not been specifically documented in available research. For analogous β-amino alcohols reacting with thionyl chloride, computational chemistry has been used to delineate the mechanisms leading to different products. researchgate.net These studies have shown that the presence or absence of a base can direct the reaction towards either 1-chloro-(2-alkylamino)ethanes or 1,2,3-alkyl/aryloxathiazolidine-2-oxides. researchgate.net

Computational investigations on the thermal decomposition of the related compound 2-chloroethanol (B45725) have explored pathways leading to vinyl alcohol, oxirane, and acetaldehyde (B116499), comparing their kinetic and thermodynamic favorability. chemrxiv.org Such studies demonstrate the capability of computational methods to predict plausible reaction routes. However, without specific studies on this compound, its precise reaction pathways and the resultant product distributions under various conditions remain computationally unverified.

Q & A

Q. What are the standard synthetic protocols for 2-(chloroamino)ethanol, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves reacting 2-chloroethanol with ethylenediamine under controlled acidic or basic conditions. Key steps include:

- Temperature control : Maintain 40–60°C to minimize side reactions (e.g., hydrolysis of the chloroethyl group) .

- Solvent selection : Use toluene or anhydrous ether to enhance reaction efficiency .

- Purification : Employ continuous flow reactors for large-scale synthesis and techniques like fractional distillation or column chromatography to isolate the product. Purity (>98%) is confirmed via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-Cl at ~650 cm⁻¹) .

- NMR : ¹H NMR resolves the ethanol backbone (δ 3.6–3.8 ppm for CH₂OH, δ 3.4–3.5 ppm for CH₂Cl) .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 97.5 for [C₂H₈ClNO]⁺) confirm the molecular formula .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 1 ppm) .

- PPE : Wear nitrile or butyl rubber gloves (≥12 mil thickness) and sealed goggles to prevent skin/eye contact .

- Emergency protocols : Immediate decontamination with water for skin exposure; absorb spills with diatomaceous earth and neutralize with 5% sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., vaporization enthalpy) of this compound derivatives?

- Methodological Answer : Discrepancies in vaporization enthalpy (e.g., NIST reports 48.2 kJ/mol , while computational models suggest 51.5 kJ/mol ) arise from experimental vs. theoretical methods. To resolve:

- Cross-validation : Use static calorimetry for experimental values and DFT calculations (e.g., B3LYP/6-31G*) for theoretical benchmarks .

- Error analysis : Compare purity levels of samples (≥99% for reliable data) and calibrate instruments with reference compounds like ethanol .

Q. What experimental strategies are recommended for distinguishing between nucleophilic substitution and elimination pathways in reactions involving this compound?

- Methodological Answer :

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., polar aprotic solvents favor SN2; strong bases promote elimination) .

- Product analysis : Use GC-MS to detect byproducts (e.g., ethylene derivatives indicate elimination) .

- Isotopic labeling : Introduce ¹⁸O in the hydroxyl group to track substitution vs. elimination via mass shifts .

Q. What methodologies are employed to predict the environmental fate and degradation products of this compound under varying conditions?

- Methodological Answer :

- Hydrolysis studies : Analyze pH-dependent degradation (e.g., rapid hydrolysis in alkaline conditions yields ethanolamine and HCl) .

- Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven degradation; identify intermediates via LC-QTOF .

- Biodegradation assays : Use soil microcosms to assess microbial breakdown pathways (e.g., Pseudomonas spp. metabolize chloroethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.